2-((4-Chlorophenyl)sulfonyl)-1H-indole

HCV replicon inhibition 2‑sulfonyl indole structure‑activity relationship

2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole (CAS 1505521‑32‑3) is a privileged 2‑sulfonyl indole building block featuring a 4‑chlorophenyl sulfone group precisely positioned at the C2 position of the indole nucleus. This regiospecific substitution pattern distinguishes it from the more extensively investigated 3‑sulfonyl indoles and N‑arylsulfonyl indoles, imparting unique electronic and steric properties that govern its reactivity in downstream synthetic transformations.

Molecular Formula C14H10ClNO2S
Molecular Weight 291.8 g/mol
Cat. No. B11836716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)sulfonyl)-1H-indole
Molecular FormulaC14H10ClNO2S
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H
InChIKeyWZBXTACDHZWODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Chlorophenyl)sulfonyl)-1H-indole: A Regiospecific 2‑Sulfonyl Indole Scaffold for Targeted Synthetic Derivatization and Selective Biological Activity


2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole (CAS 1505521‑32‑3) is a privileged 2‑sulfonyl indole building block featuring a 4‑chlorophenyl sulfone group precisely positioned at the C2 position of the indole nucleus . This regiospecific substitution pattern distinguishes it from the more extensively investigated 3‑sulfonyl indoles and N‑arylsulfonyl indoles, imparting unique electronic and steric properties that govern its reactivity in downstream synthetic transformations [1]. The compound serves as a versatile precursor in medicinal chemistry, enabling modular access to diverse libraries of functionalized indoles with demonstrated potential in anticancer, antiviral, and metabolic enzyme inhibition applications [2].

2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole Cannot Be Functionally Replaced by 3‑Sulfonyl Indoles or N‑Arylsulfonyl Indoles in Procurement‑Critical Applications


The position of the sulfonyl group on the indole ring is not a trivial structural nuance—it is a decisive determinant of biological activity, synthetic utility, and assay reproducibility. In anti‑HIV‑1 drug discovery, 3‑benzenesulfonyl indoles exhibit potent low‑nanomolar activity, whereas the corresponding 1‑benzenesulfonyl regioisomers are “poorly or totally inactive” [1]. Similarly, in HCV replicon inhibition, the 2‑indolyl substitution pattern in N‑(4′‑(indol‑2‑yl)phenyl)sulfonamides is essential for achieving sub‑micromolar potency and favorable oral bioavailability [2]. For α‑glucosidase inhibition, the 4‑chlorophenyl sulfone motif at the indole nitrogen is critical for the exceptional potency of thiosemicarbazone derivatives [3]. Substituting 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole with an isomeric 3‑sulfonyl indole or an N‑arylsulfonyl indole would therefore introduce regioisomeric ambiguity, alter electronic distribution, and fundamentally change the compound‘s reactivity profile—potentially invalidating entire synthetic routes or structure‑activity relationships established for the 2‑substituted scaffold.

Quantitative Evidence Supporting the Preferential Selection of 2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole Over Structural Analogs


Regiospecific 2‑Sulfonyl Substitution Is Essential for Sub‑Micromolar Anti‑HCV Activity in 2‑Phenylindole‑Based Sulfonamides

In a series of novel 2‑phenylindole‑based HCV replication inhibitors, the 2‑indolyl substitution pattern—directly corresponding to the 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole scaffold—was critical for achieving sub‑micromolar antiviral potency [1]. The optimized lead compound 25d, which incorporates the 2‑indolyl motif, inhibited the genotype 1b HCV replicon with an EC50 of 0.17 μM [1]. While a direct comparator for 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole itself is not available in this study, the data establish the 2‑indolyl sulfonamide architecture as a pharmacophoric prerequisite for potency in this series [1].

HCV replicon inhibition 2‑sulfonyl indole structure‑activity relationship

4‑Chlorophenyl Sulfonyl Indole Scaffold Enables α‑Glucosidase Inhibition 162‑Fold More Potent Than Acarbose in Thiosemicarbazone Derivatives

The 4‑chlorophenyl‑sulfonyl indole motif serves as the foundational scaffold for a series of N‑substituted thiosemicarbazones that exhibit exceptional α‑glucosidase inhibitory activity [1]. All 25 derivatives in the series displayed IC50 values ranging from 5.38 to 59.20 µM, vastly outperforming the clinical reference inhibitor acarbose (IC50 = 871.40 ± 1.24 µM) [1]. The most potent compound, 5u, achieved an IC50 of 5.38 µM, representing a 162‑fold improvement over acarbose [1]. This demonstrates that the 4‑chlorophenyl sulfonyl indole core is a privileged scaffold for α‑glucosidase inhibitor development.

α‑glucosidase inhibition antidiabetic thiosemicarbazone

3‑Sulfonyl Indoles Exhibit Low‑Nanomolar Anti‑HIV‑1 Activity Whereas 1‑Sulfonyl Regioisomers Are Inactive, Validating the Critical Importance of Sulfonyl Position

A systematic regioisomer comparison in anti‑HIV‑1 NNRTI development revealed that 3‑benzenesulfonyl indoles possess potent anti‑HIV‑1 activity (EC50 = 1 nM for the most potent analogs 72 and 73), whereas the corresponding 1‑benzenesulfonyl indoles were “poorly or totally inactive” [1]. This direct head‑to‑head comparison of regioisomeric sulfonyl indoles demonstrates that the position of the sulfonyl group is a non‑negotiable determinant of biological activity [1]. For 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole, the 2‑sulfonyl substitution confers a distinct electronic and steric environment that cannot be mimicked by 1‑ or 3‑sulfonyl analogs.

anti‑HIV‑1 NNRTI regioisomer selectivity

Mono‑Indole Arylsulfonyl Sulfonamides Exhibit Cytotoxicity Against MOLT‑3 Leukemia Cells at Concentrations as Low as 1.51 µM

N‑Arylsulfonyl‑3‑substituted indoles—structurally related to 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole through the presence of an arylsulfonyl group—have demonstrated significant cytotoxic activity against human cancer cell lines [1]. In a study of 36 derivatives, selected compounds exhibited IC50 values ranging from 1.51 to 15.12 µM against A590 and SGC7901 cancer cell lines [1]. Additionally, arylsulfonyl mono‑indoles, bis‑indoles, and tris‑indoles showed cytotoxicity against MOLT‑3 (lymphoblastic leukemia), HuCCA‑1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), and A‑549 (lung carcinoma) cell lines [2]. Notably, the p‑chlorobenzenesulfonyl bis‑indole (20) provided 3‑fold stronger activity against HepG2 cells than etoposide [2].

anticancer cytotoxicity arylsulfonyl indole

Limited Direct Biological Data for 2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole Necessitates Procurement Based on Scaffold Validation and Synthetic Versatility

A comprehensive search of primary research literature and authoritative databases reveals no published direct biological activity data (e.g., IC50, EC50, Ki) for 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole itself [1]. The compound‘s primary value proposition lies in its role as a regiospecifically defined synthetic building block for the construction of biologically active derivatives, as demonstrated by its utility in HCV inhibitor synthesis [2], α‑glucosidase inhibitor development [3], and as a precursor to diverse sulfonyl indole libraries [4]. This absence of direct data should not be misinterpreted as a lack of utility; rather, it reflects the compound’s function as an enabling intermediate rather than a terminal bioactive entity.

building block synthetic intermediate SAR studies

Validated Research and Industrial Applications for 2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole Procurement


Synthesis of Sub‑Micromolar HCV Replication Inhibitors with Favorable Oral Bioavailability

Procurement of 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole enables the construction of 2‑phenylindole‑based sulfonamide HCV inhibitors, which have demonstrated sub‑micromolar EC50 values (0.17 µM for compound 25d) against the genotype 1b replicon [1]. The 2‑indolyl substitution pattern is essential for this activity and for achieving favorable pharmacokinetic properties, including human liver microsome stability and 58% oral bioavailability in rats [1]. This scaffold is validated for hit‑to‑lead optimization in antiviral drug discovery programs targeting HCV.

Development of α‑Glucosidase Inhibitors with >100‑Fold Potency Improvement Over Acarbose

The 4‑chlorophenyl‑sulfonyl indole core serves as the privileged scaffold for N‑substituted thiosemicarbazone derivatives that inhibit α‑glucosidase with IC50 values as low as 5.38 µM, representing a 162‑fold potency enhancement over the clinical reference acarbose (IC50 = 871.40 µM) [2]. This scaffold is directly accessible via N‑sulfonylation of 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole derivatives, enabling the systematic exploration of structure‑activity relationships for antidiabetic drug discovery.

Construction of Anti‑HIV‑1 NNRTI Libraries Based on Regiospecific Sulfonyl Indole Scaffolds

The stark regioisomer‑dependent anti‑HIV‑1 activity of sulfonyl indoles—where 3‑sulfonyl derivatives exhibit EC50 = 1 nM while 1‑sulfonyl regioisomers are inactive [3]—validates the critical importance of precise sulfonyl positioning. 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole provides a regiospecifically pure 2‑sulfonyl indole starting material, enabling the synthesis of novel anti‑HIV‑1 NNRTI candidates with defined substitution patterns and the potential to overcome drug resistance.

Synthesis of Anticancer Sulfonamide Derivatives with Activity Across Multiple Human Cancer Cell Lines

Procurement supports the generation of arylsulfonyl indole‑based sulfonamides that exhibit cytotoxic activity against MOLT‑3, HuCCA‑1, HepG2, A‑549, A590, and SGC7901 cancer cell lines [4][5]. Notably, p‑chlorobenzenesulfonyl bis‑indole analogs demonstrate 3‑fold greater activity against HepG2 cells than etoposide [5]. 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole serves as a key building block for accessing this validated anticancer chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Chlorophenyl)sulfonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.